Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618072-65-4) is a heterocyclic compound featuring a thiazole ring fused with a dihydro-pyrrolone moiety. Its molecular formula is C₂₄H₁₈F₂N₂O₅S (molecular weight: 484.5 g/mol), with substituents including a 3-fluoro-4-methylbenzoyl group, a 4-isopropylphenyl group, and a methyl ester at the thiazole-5-position . The compound is synthesized via multi-step reactions, likely involving cyclocondensation of thiazole precursors and subsequent functionalization of the pyrrolone ring. Its structural complexity necessitates advanced characterization techniques, such as single-crystal X-ray diffraction (SXRD) and spectroscopic methods (¹H/¹³C NMR, IR) .
Properties
CAS No. |
618073-29-3 |
|---|---|
Molecular Formula |
C27H25FN2O5S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O5S/c1-13(2)16-8-10-17(11-9-16)21-20(22(31)18-7-6-14(3)19(28)12-18)23(32)25(33)30(21)27-29-15(4)24(36-27)26(34)35-5/h6-13,21,31H,1-5H3/b22-20+ |
InChI Key |
HKXIQEIDUHNTSG-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Findings:
Substituent Bulk and Solubility : The 4-isopropylphenyl group in the target compound increases steric bulk compared to smaller substituents (e.g., 4-fluorophenyl in Compound 5), reducing solubility in dimethylformamide (DMF) .
Crystal Packing : Isostructural analogues (e.g., Compounds 4 and 5) exhibit similar triclinic (P¯1) symmetry but differ in halogen-driven packing. The target compound’s isopropyl group likely disrupts planar stacking, favoring perpendicular fluorophenyl orientations .
This contrasts with methoxy or allyl groups, which introduce electron-donating or steric effects .
Physicochemical and Spectroscopic Comparisons
- Thermal Stability : Compounds with bulkier substituents (e.g., isopropyl, butoxy) show higher melting points due to stronger van der Waals interactions .
- Spectroscopic Signatures : IR spectra of the target compound reveal characteristic C=O stretches at 1720–1680 cm⁻¹ (ester and pyrrolone carbonyls), aligning with analogues. ¹H NMR data confirm aromatic proton environments distinct from fluorophenyl derivatives .
Computational and Crystallographic Insights
- Wavefunction Analysis: Tools like Multiwfn predict electron localization differences; the 3-fluoro-4-methylbenzoyl group in the target compound exhibits greater electron density delocalization than non-fluorinated analogues .
- ORTEP Visualization : Molecular graphics (e.g., ORTEP-3) highlight conformational flexibility in the pyrrolone ring, consistent with isostructural derivatives .
Biological Activity
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, commonly referred to as SALOR-INT L422355-1EA (CAS: 618072-59-6), is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 480.51 g/mol. The structure features various functional groups that contribute to its biological activity, including a thiazole ring and multiple aromatic systems which enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN2O5S |
| Molar Mass | 480.51 g/mol |
| CAS Number | 618072-59-6 |
Research indicates that compounds similar to methyl thiazole derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors involved in disease processes. The thiazole moiety is known for its role in modulating various biological pathways, particularly in cancer and inflammatory diseases.
Potential Mechanisms:
- p38 MAP Kinase Inhibition : Similar compounds have been studied for their ability to inhibit p38 mitogen-activated protein kinases (MAPK), which are crucial in cellular responses to stress and inflammation .
- Antioxidant Activity : Compounds containing hydroxyl groups can exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
In Vitro Studies
In vitro assays have shown that methyl thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported significant cytotoxic effects against breast cancer cells, attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study: Anticancer Activity
A detailed investigation into the anticancer properties of similar thiazole compounds revealed that they could reduce tumor growth in xenograft models. The mechanism was linked to the inhibition of angiogenesis and modulation of the tumor microenvironment.
Pharmacological Profiles
The pharmacological profile of this compound includes:
| Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis |
| Anti-inflammatory | Reduces cytokine release |
| Antimicrobial | Inhibits bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
